molecular formula C11H14BrNO B1529382 3-Bromo-4-cyclopropylmethoxy-benzylamine CAS No. 1341049-24-8

3-Bromo-4-cyclopropylmethoxy-benzylamine

Cat. No. B1529382
M. Wt: 256.14 g/mol
InChI Key: HFRDCSRJDWHLLP-UHFFFAOYSA-N
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Description

3-Bromo-4-cyclopropylmethoxy-benzylamine (BCPBA) is a synthetic compound that has a wide range of applications in the field of biochemistry and physiology. It is a versatile compound that can be used in various laboratory experiments, and its properties make it a valuable tool in the study of biochemical and physiological effects. BCPBA has been used in the synthesis of various compounds, and its mechanism of action has been studied extensively.

Scientific Research Applications

Electrochemical Bromination

Kulangiappar et al. (2014) demonstrated the electrochemical bromination of 4-methoxy toluene, leading to brominated products through a two-phase electrolysis method. This process highlights the relevance of brominated aromatic compounds in synthetic chemistry, potentially including 3-Bromo-4-cyclopropylmethoxy-benzylamine, for creating intermediates in organic synthesis (Kulangiappar, Anbukulandainathan, & Raju, 2014).

Cyclopropyl Building Blocks

Limbach, Dalai, & Meijere (2004) focused on the synthesis of cyclopropylideneacetates as versatile multifunctional building blocks for organic synthesis. This study underscores the importance of cyclopropyl groups in the development of new compounds for various chemical applications, which could be related to the utilization of 3-Bromo-4-cyclopropylmethoxy-benzylamine (Limbach, Dalai, & Meijere, 2004).

Degradation Products in Environmental Chemistry

Manasfi et al. (2015) investigated the degradation products of benzophenone-3 in chlorinated seawater swimming pools, shedding light on the environmental impact and transformation products of brominated compounds. This research could be relevant to understanding the environmental behavior and degradation pathways of brominated benzylamines, including 3-Bromo-4-cyclopropylmethoxy-benzylamine (Manasfi, Storck, Ravier, Demelas, Coulomb, & Boudenne, 2015).

Palladium-Assisted Organic Reactions

Clark & Dyke (1985) described a method for preparing cyclopalladated benzylamines, which could be applicable to the synthesis and characterization of palladium complexes involving 3-Bromo-4-cyclopropylmethoxy-benzylamine. This indicates its potential application in the field of organometallic chemistry and catalysis (Clark & Dyke, 1985).

properties

IUPAC Name

[3-bromo-4-(cyclopropylmethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-10-5-9(6-13)3-4-11(10)14-7-8-1-2-8/h3-5,8H,1-2,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRDCSRJDWHLLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-cyclopropylmethoxy-benzylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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